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molecular formula C12H25N3O B8710564 4-[3-(4-Methylpiperazin-1-yl)propyl]morpholine CAS No. 62089-32-1

4-[3-(4-Methylpiperazin-1-yl)propyl]morpholine

Cat. No. B8710564
M. Wt: 227.35 g/mol
InChI Key: XAJMBOZDPXFSDS-UHFFFAOYSA-N
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Patent
US04379861

Procedure details

143 g (1 mol) of morpholinopropionaldehyde in 143 g of dioxane are forced into 100 g (1 mol) of N-methylpiperazine and 30 g of Raney nickel at 115° C. and a hydrogen pressure of 140 bar, and hydrogenated for 2 hours. The reaction mixture is suction filtered, concentrated by evaporation and distilled.
Name
morpholinopropionaldehyde
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
143 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH:7]([CH3:10])C=O)[CH2:3][CH2:2]1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[H][H].O1CCOC[CH2:21]1>[Ni]>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH3:21])[CH2:14][CH2:13]2)[CH2:5][CH2:6]1

Inputs

Step One
Name
morpholinopropionaldehyde
Quantity
143 g
Type
reactant
Smiles
O1CCN(CC1)C(C=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
143 g
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CCCN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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